

# Commercial suppliers and pricing for 3,9-Dibromoperylene

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## Compound of Interest

Compound Name: 3,9-Dibromoperylene

Cat. No.: B1589472

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An In-Depth Technical Guide to **3,9-Dibromoperylene** for Researchers, Scientists, and Drug Development Professionals

## Abstract

**3,9-Dibromoperylene** (CAS No. 56752-35-3) is a pivotal polycyclic aromatic hydrocarbon (PAH) derivative, distinguished by its high thermal stability and strong fluorescence.[1] Its unique structure, featuring bromine atoms at the peri positions (3 and 9), provides reactive sites for creating advanced functional materials.[2] This guide offers a comprehensive technical overview, covering commercial sourcing, pricing analysis, critical experimental workflows, and mechanistic insights into its applications, particularly in organic electronics.[1][2] We aim to equip researchers with the field-proven knowledge required to effectively utilize this versatile chemical building block.

## The Strategic Value of 3,9-Dibromoperylene in Advanced Materials

Perylene and its derivatives are renowned for their exceptional chemical, thermal, and photostability, alongside their excellent optical and electronic properties. **3,9-Dibromoperylene** stands out as a crucial intermediate for several reasons:

- **Reactive Sites for Functionalization:** The two bromine atoms are excellent leaving groups for various cross-coupling reactions, most notably Suzuki, Stille, and Sonogashira reactions.

This allows for the covalent attachment of a wide array of functional groups to the perylene core, enabling the precise tuning of its electronic and photophysical properties.

- **Minimal Steric Hindrance:** The substitution at the 3 and 9 peri-positions minimizes steric hindrance compared to substitutions at the bay-positions (e.g., 1,7-dibromoperylene), which can be crucial for achieving planar molecular geometries that facilitate efficient  $\pi$ - $\pi$  stacking in solid-state devices.<sup>[2]</sup>
- **Precursor to High-Performance Materials:** This molecule is a foundational component in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).<sup>[1][2]</sup> It also serves as a key intermediate in the synthesis of other valuable organic molecules like rubrene.<sup>[2]</sup>

## Commercial Sourcing Analysis: Suppliers and Pricing

The procurement of high-purity starting materials is a non-negotiable prerequisite for reproducible and high-performance results. The commercial landscape for **3,9-Dibromoperylene** includes several reputable suppliers, each with distinct offerings.

Table 1: Comparative Analysis of Commercial **3,9-Dibromoperylene** Suppliers

| Supplier          | Product Number | Stated Purity | Available Quantities | Price (USD)          | Price per Gram (USD) |
|-------------------|----------------|---------------|----------------------|----------------------|----------------------|
| Sigma-Aldrich     | AMBH6FD84083   | 97%           | 100 mg - 5 g         | ~\$55 - \$585        | ~\$550 - \$117       |
| LookChem (Arctom) | N/A            | 97%           | 100 mg - 25 g        | \$35 - \$1337        | ~\$350 - \$53        |
| LookChem (Ambeed) | N/A            | 97%           | 100 mg - 5 g         | \$35 - \$368         | ~\$350 - \$74        |
| Smolecule         | S1900494       | In Stock      | N/A                  | N/A                  | N/A                  |
| ChemicalBook      | 56752-35-3     | 99% (various) | KG quantities        | \$2.00 - \$5.00 / KG | \$0.002 - \$0.005    |

\*Note: Prices are based on publicly available information as of late 2025 and are subject to change. They may not reflect institutional pricing or bulk order discounts. \*The pricing from ChemicalBook appears anomalously low and likely represents listings for bulk, industrial-scale orders, which may have different purity standards and should be verified directly.

#### Expertise-Driven Procurement Insights:

- **Purity vs. Price:** For proof-of-concept experiments, a 97% purity grade from suppliers like Sigma-Aldrich or LookChem distributors may be sufficient and more cost-effective.<sup>[3]</sup> However, for final device fabrication or demanding photophysical studies, seeking out suppliers offering  $\geq 99\%$  purity is critical. Impurities can act as charge traps or quenching sites, severely degrading device performance.
- **Analytical Verification:** Always request or independently perform analytical verification (e.g., NMR, HPLC) upon receipt of the material, regardless of the supplier's certificate of analysis. Ambeed, for instance, notes the availability of comprehensive analytical data for its products.<sup>[4]</sup> This is a cornerstone of a self-validating experimental system.

## Core Experimental Workflow: From Bottle to Device

A systematic approach is essential for success. The following workflow outlines the critical stages of working with **3,9-Dibromoperylene**, emphasizing points of quality control and causality.

Figure 1: A comprehensive workflow for the utilization of **3,9-Dibromoperylene**. Protocol: Purity and Identity Confirmation by  $^1\text{H}$  NMR Spectroscopy

This protocol is a self-validating check to ensure the material's identity and purity before committing it to a reaction.

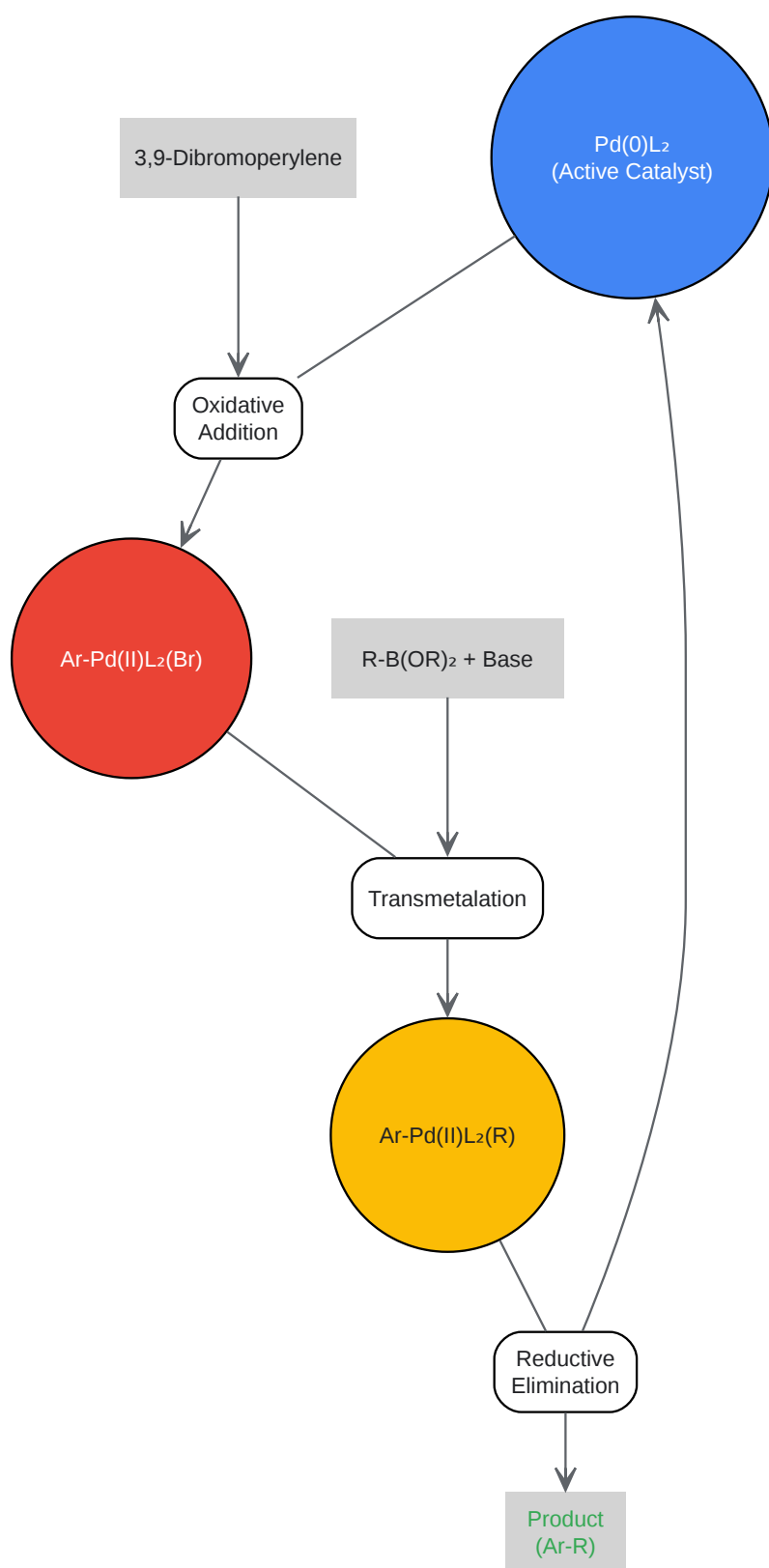
- **Preparation:** Accurately weigh 5-10 mg of **3,9-Dibromoperylene**. Dissolve in  $\sim 0.6$  mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or tetrachloroethane- $\text{d}_2$ ) in a clean, dry NMR tube. Causality: Chloroform- $\text{d}$  is often sufficient, but for sparingly soluble aromatics, tetrachloroethane- $\text{d}_2$  provides better solubility at the cost of being more viscous.
- **Internal Standard (Optional but Recommended):** For quantitative purity assessment, add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has sharp

singlets in a clear region of the spectrum.

- Acquisition: Acquire a  $^1\text{H}$  NMR spectrum using a spectrometer ( $\geq 400$  MHz recommended for good resolution of aromatic protons). Ensure a sufficient number of scans for a good signal-to-noise ratio.
- Analysis:
  - Identity: The complex splitting pattern of the 10 aromatic protons should be consistent with the 3,9-disubstituted perylene structure.[\[2\]](#)
  - Purity: Integrate the aromatic region against the solvent peak (or internal standard). The absence of significant peaks in other regions (e.g., aliphatic) and a clean baseline are indicative of high purity. Any unexpected signals should be quantified to assess the level of impurity. High-resolution NMR provides definitive structural confirmation.[\[2\]](#)

## Mechanistic Deep Dive: The Suzuki-Miyaura Cross-Coupling Reaction

A primary use of **3,9-Dibromoperylene** is extending its  $\pi$ -system via palladium-catalyzed Suzuki coupling. Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction.



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Figure 2: The catalytic cycle for the Suzuki coupling of **3,9-Dibromoperylene**. Authoritative Grounding for Experimental Choices:

- **Catalyst/Ligand System:** The oxidative addition of the Ar-Br bond to the Pd(0) center is often the rate-limiting step. Using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) on the palladium catalyst accelerates this step and the subsequent reductive elimination, leading to higher yields and preventing side reactions like debromination.
- **Base and Solvent:** A base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ ) is not just a proton scavenger; it is mechanistically essential for the formation of the boronate species  $[R-B(OR)_3]^-$ , which is more nucleophilic and readily undergoes transmetalation with the palladium complex. The choice of a biphasic solvent system (e.g., Toluene/Water) is common, as it accommodates the organic-soluble aryl halide and catalyst and the water-soluble inorganic base.

## Safety and Handling

According to available Safety Data Sheets (SDS), brominated aromatic compounds should be handled with care.

- **Personal Protective Equipment (PPE):** Always wear protective gloves, clothing, and eye/face protection.<sup>[5][6]</sup>
- **Handling:** Avoid contact with skin and eyes and do not breathe dust or vapors.<sup>[5][6]</sup> Use only in a well-ventilated area, preferably a chemical fume hood.<sup>[5]</sup>
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat or ignition sources.<sup>[1][3]</sup> The compound should be kept in a dark place and sealed in dry, room temperature conditions.<sup>[1][3]</sup>
- **Fire:** The material is combustible. In case of fire, use  $CO_2$ , dry chemical, or foam to extinguish.<sup>[6][7]</sup>

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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